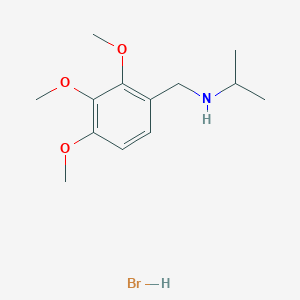

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide

Description

N-(2,3,4-Trimethoxybenzyl)-2-propanamine hydrobromide is a hydrobromide salt of a tertiary amine featuring a 2-propanamine backbone substituted with a 2,3,4-trimethoxybenzyl group. This compound is primarily utilized in scientific research as a chemical intermediate, particularly in organic synthesis and pharmacological studies . Its molecular formula is C₁₃H₂₁NO₃·HBr, with a molecular weight of 320.22 g/mol (calculated based on ).

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.BrH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTSZSGESDSSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzaldehyde or trimethoxybenzoic acid, while reduction of the benzyl group can produce 2,3,4-trimethoxytoluene.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions such as oxidation and reduction.

- Reagent in Chemical Reactions : It can participate in nucleophilic substitution reactions to form new derivatives.

Biology

- Biological Activity : Research indicates that N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide may interact with specific enzymes and receptors, influencing cellular processes such as metabolism and apoptosis. Its methoxy groups enhance lipophilicity, potentially increasing binding affinity to biological targets.

- Case Study : In a study examining the compound's effects on enzyme activity, it was found to modulate the activity of certain kinases involved in cell signaling pathways.

Medicine

- Therapeutic Potential : The compound is being explored for its potential role in drug development. Its unique structure may confer specific therapeutic effects that could be beneficial in treating various conditions.

- Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to assess its viability as a therapeutic agent .

Industry

Mechanism of Action

The mechanism of action of N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and amine functionality allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as metabolism, cell growth, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

- The 2,3,4-trimethoxybenzyl group in the target compound differs from analogs like 3,4,5-trimethoxybenzyl () and 2,4,5-trimethoxybenzyl (). These positional variations influence electronic properties, steric hindrance, and binding affinity in biological systems. For instance, 3,4,5-trimethoxybenzyl derivatives are associated with central nervous system activity (e.g., dopaminergic modulation), while 2,3,4-substituted analogs may exhibit distinct receptor interactions .

Biological Activity: Hydrobromide salts, such as the cardioprotective N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine HBr (), highlight the role of the hydrobromide counterion in enhancing solubility and bioavailability.

Structural Analogues :

- N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine HBr () shares a dimethoxybenzyl group but incorporates a tetrahydro-naphthalenamine backbone, which may confer different pharmacokinetic profiles due to increased ring strain and hydrophobicity .

Biological Activity

N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide

- Molecular Formula : CHBrN O

- Molecular Weight : 303.22 g/mol

This compound features a trimethoxybenzyl group attached to a propanamine backbone, which may influence its interaction with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to N-(2,3,4-trimethoxybenzyl)-2-propanamine exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress in various cell lines. The antioxidant capacity is crucial in mitigating cellular damage caused by oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide have been evaluated against various cancer cell lines. In vitro studies suggest that this compound may exhibit selective toxicity towards certain tumor cells while sparing normal cells. For example, related compounds have shown low toxicity levels at concentrations up to 100 µg/mL in human peripheral blood mononuclear cells (PBMCs), indicating a favorable safety profile for therapeutic use .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are of particular interest. Preliminary studies indicate that it may modulate cytokine release in immune cells. Specifically, compounds with similar structures have been shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 while enhancing anti-inflammatory cytokines such as IL-10 . This dual action could be beneficial in treating inflammatory conditions.

Antimicrobial Activity

Emerging data suggest that N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide may also possess antimicrobial properties. Studies on structurally related compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacterial strains. This suggests a potential role in developing new antimicrobial agents .

Table 1: Biological Activities of N-(2,3,4-trimethoxybenzyl)-2-propanamine Hydrobromide

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antioxidant | HaCaT Cells | 0–500 | Significant reduction in intracellular ROS |

| Cytotoxicity | HepG2 Cells | 100 | Viable cell count: 94.71% |

| Anti-inflammatory | PBMCs | 50 | Decreased TNF-α production by 44–60% |

| Antimicrobial | Various Bacterial Strains | Varies | Effective against Gram-positive bacteria |

Research Findings

- Antioxidant Studies : A study demonstrated that the extract containing similar compounds significantly restored cell viability under oxidative stress conditions .

- Cytotoxicity Assessment : In vitro assays indicated low cytotoxicity levels at high concentrations (up to 100 µg/mL), supporting the safety of these compounds for further research .

- Anti-inflammatory Effects : Compounds similar to N-(2,3,4-trimethoxybenzyl)-2-propanamine were shown to inhibit TNF-α production effectively while enhancing IL-10 levels in PBMC cultures stimulated by lipopolysaccharides (LPS) .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution between 2,3,4-trimethoxybenzylamine and 2-propanamine hydrobromide. Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature control : Reactions are typically conducted at 50–60°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol is recommended for high purity (>95%) .

Q. How can NMR spectroscopy resolve structural ambiguities in N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide?

- Answer : Use ¹H-¹³C HSQC and NOESY experiments to assign overlapping signals:

- The 2-propanamine chain shows distinct triplet signals for CH₃ groups (δ ~1.2 ppm) and a multiplet for the central CH (δ ~2.8 ppm).

- Trimethoxybenzyl protons exhibit aromatic splitting patterns (e.g., δ 6.8–7.2 ppm for ortho/meta protons) .

Q. What analytical methods are suitable for stability testing of this compound under varying storage conditions?

- Answer : Accelerated stability studies using GC-MS or HPLC-PDA can identify degradation products (e.g., 2,3,4-trimethoxybenzaldehyde or alcohol). Key parameters:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light .

- Quantification : Use internal standards (e.g., deuterated analogs) to track degradation kinetics .

Advanced Research Questions

Q. How do structural modifications to the trimethoxybenzyl group influence biological activity?

- Answer : Comparative studies with analogs (e.g., 3,4,5-trimethoxy or 2,4,5-trimethoxy derivatives) reveal:

- Meta-substitution (3,4,5-trimethoxy) enhances metabolic stability but reduces solubility due to increased hydrophobicity .

- Ortho-substitution (2,3,4-trimethoxy) improves target binding in enzyme inhibition assays (e.g., P450 interactions) .

- Methodology : Perform molecular docking and MD simulations to correlate substituent positions with binding affinity .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Answer :

- Quality control : Use HPLC-ELSD to monitor residual solvents and counterion stoichiometry.

- Bioassay normalization : Include reference standards (e.g., SBI-0206965) in dose-response curves to calibrate potency .

- Statistical analysis : Apply ANOVA to distinguish biological variability from synthetic impurities .

Q. How can metabolic pathways of N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide be mapped in vitro?

- Answer : Use liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) with LC-MS/MS detection:

- Phase I metabolites : Look for O-demethylation products (e.g., dihydroxy derivatives) .

- Phase II metabolites : Incubate with UDP-glucuronosyltransferase to identify glucuronides .

Q. What experimental designs address conflicting data on the compound’s cytotoxicity across cell lines?

- Answer :

- Cell line validation : Compare genetic backgrounds (e.g., p53 status) using CRISPR-edited isogenic lines.

- Assay multiplexing : Combine MTT assays with live-cell imaging (e.g., Annexin V/PI staining) to distinguish apoptosis from necrosis .

- Dose optimization : Use Hill slope analysis to identify non-linear cytotoxicity thresholds .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.